Flutafuranol (18F)
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Overview
Description
It was developed for diagnostic use, particularly in the detection of beta-amyloid deposits in the brain, which are indicative of Alzheimer’s disease . This compound binds to beta-amyloid plaques, allowing for their visualization in PET scans, thus aiding in the diagnosis and monitoring of Alzheimer’s disease and other neurodegenerative conditions .
Preparation Methods
The synthesis of Flutafuranol F 18 involves the radiofluorination of a precursor molecule. The fluorine-18 isotope is a positron emitter with a half-life of approximately 110 minutes, making it suitable for synthesis and use within a PET imaging center . The preparation methods include nucleophilic aromatic substitution, where the precursor molecule is labeled with fluorine-18 under specific reaction conditions. The reaction typically requires an activating effect from electron-withdrawing groups and a suitable leaving group . The final product is then purified to obtain the radiopharmaceutical compound .
Chemical Reactions Analysis
Flutafuranol F 18 primarily undergoes nucleophilic aromatic substitution reactions during its synthesis . The common reagents used in these reactions include electron-withdrawing groups such as nitro, cyano, and acetyl groups, which facilitate the substitution process . The major product formed from these reactions is the fluorine-18 labeled compound, which is then used for PET imaging .
Scientific Research Applications
Flutafuranol F 18 has emerged as a promising radiopharmaceutical in the field of medical imaging, particularly in PET scans . Its high affinity for neuroreceptors involved in neurotransmission makes it useful in identifying and monitoring diseases such as Alzheimer’s, Parkinson’s, and other neurodegenerative disorders . The compound’s ability to bind selectively to neuroreceptors allows for detailed visualization of neuroreceptor distribution and density, providing crucial insights into various neurological conditions . Additionally, Flutafuranol F 18 is being explored for its applications in oncology, where it can help visualize changes in dopamine receptors, facilitating early diagnosis and potentially improving patient outcomes .
Mechanism of Action
The mechanism of action of Flutafuranol F 18 is rooted in its ability to bind selectively to certain neuroreceptors in the brain . When introduced into the body, the compound crosses the blood-brain barrier and attaches itself to specific target sites . The fluorine-18 isotope emits positrons, which interact with electrons in the surrounding tissue, leading to the emission of gamma rays . These gamma rays are then detected by PET scanners, producing high-resolution images of the brain’s metabolic activity . This selective binding allows for detailed visualization of neuroreceptor distribution and density, providing crucial insights into various neurological conditions .
Comparison with Similar Compounds
Flutafuranol F 18 is similar to other PET imaging agents such as 11C-Pittsburgh compound-B (11C-PiB) and 18F-AZD4694 . Both 11C-Pittsburgh compound-B and 18F-AZD4694 are used for imaging beta-amyloid plaques in Alzheimer’s disease . Flutafuranol F 18 stands out due to its high affinity and selectivity for beta-amyloid plaques, making it a promising tool for the early detection of Alzheimer’s disease . Additionally, Flutafuranol F 18 has favorable pharmacokinetics, with rapid brain uptake and washout from non-target tissues, resulting in clear images with high contrast between the amyloid plaques and the surrounding brain tissue .
Similar Compounds
- 11C-Pittsburgh compound-B (11C-PiB)
- 18F-AZD4694 (NAV4694)
- Florbetapir F-18
- Flortaucipir F-18
These compounds share similar applications in PET imaging for the detection and monitoring of neurodegenerative diseases, particularly Alzheimer’s disease .
Properties
CAS No. |
1211333-21-9 |
---|---|
Molecular Formula |
C14H11FN2O2 |
Molecular Weight |
257.25 g/mol |
IUPAC Name |
2-[2-(18F)fluoranyl-6-(methylamino)pyridin-3-yl]-1-benzofuran-5-ol |
InChI |
InChI=1S/C14H11FN2O2/c1-16-13-5-3-10(14(15)17-13)12-7-8-6-9(18)2-4-11(8)19-12/h2-7,18H,1H3,(H,16,17)/i15-1 |
InChI Key |
MYNQXTDIPMCJCR-HUYCHCPVSA-N |
Isomeric SMILES |
CNC1=NC(=C(C=C1)C2=CC3=C(O2)C=CC(=C3)O)[18F] |
Canonical SMILES |
CNC1=NC(=C(C=C1)C2=CC3=C(O2)C=CC(=C3)O)F |
Origin of Product |
United States |
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